molecular formula C26H32ClNO2 B14113981 bis(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)aMine (hydrochloride)

bis(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)aMine (hydrochloride)

Cat. No.: B14113981
M. Wt: 426.0 g/mol
InChI Key: RCGQDUAQNSZBIF-UHFFFAOYSA-N
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Description

bis(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)aMine (hydrochloride): is a complex organic compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of an indeno-furan moiety, makes it a subject of interest in organic chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)aMine (hydrochloride) typically involves multiple steps. One common method starts with the bromination of 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, followed by Friedel-Crafts acylation and catalytic hydrogenolysis debromination . The overall yield of this process is approximately 49.9% .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, especially at the amine group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles, often under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Mechanism of Action

The exact mechanism of action for bis(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)aMine (hydrochloride) is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. These interactions may involve binding to active sites or altering the conformation of the target molecules .

Comparison with Similar Compounds

Uniqueness: The presence of the indeno-furan moiety in bis(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)aMine (hydrochloride) distinguishes it from other similar compounds. This unique structure contributes to its specific chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C26H32ClNO2

Molecular Weight

426.0 g/mol

IUPAC Name

2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)-N-[2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethyl]ethanamine;hydrochloride

InChI

InChI=1S/C26H31NO2.ClH/c1-3-19(25-17(1)5-7-23-21(25)11-15-28-23)9-13-27-14-10-20-4-2-18-6-8-24-22(26(18)20)12-16-29-24;/h5-8,19-20,27H,1-4,9-16H2;1H

InChI Key

RCGQDUAQNSZBIF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1CCNCCC3CCC4=C3C5=C(C=C4)OCC5)C6=C(C=C2)OCC6.Cl

Origin of Product

United States

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